Cetirizine Hydrochloride
Description
This compound is a synthetic phenylmethyl-piperazinyl derivative, antihistaminic Cetirizine is a metabolite of hydroxyzine and a selective peripheral histamine H1-receptor antagonist. It is used for symptomatic treatment of seasonal and perennial allergic rhinitis and for chronic urticaria. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 7 approved and 2 investigational indications.
Cetirizine is a medication used for the treatment of allergies, hay fever, angioedema, and hives. It is a second-generation H1-receptor antagonist antihistamine and works by blocking H1 histamine receptors. It is a major metabolite of hydroxyzine, and has the same basic side effects, including dry mouth. A potent second-generation histamine H1 antagonist that is effective in the treatment of allergic rhinitis, chronic urticaria, and pollen-induced asthma. Unlike many traditional antihistamines, it does not cause drowsiness or anticholinergic side effects. This compound is a medication used for the treatment of allergies, hay fever, angioedema, and hives. It is a second-generation H1-receptor antagonist antihistamine and works by blocking H1 histamine receptors. It is a major metabolite of hydroxyzine, and has the same basic side effects, including dry mouth.
See also: Cetirizine (has active moiety) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-51-0 (Parent) | |
| Record name | Cetirizine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044268 | |
| Record name | Cetirizine hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-52-1 | |
| Record name | Cetirizine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHOXY)ACETIC ACID HYDROCHLORIDE (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CETIRIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64O047KTOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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The Scientific Journey: from Early Discoveries to a New Generation of Antihistamines
The story of cetirizine (B192768) is intrinsically linked to the broader history of antihistamine research, which began with the discovery of histamine's role in allergic reactions. udes.edu.co The first-generation H1 receptor antagonists emerged in the 1940s, providing the first real therapeutic options for allergy sufferers. auburn.eduwebmd.com These early antihistamines, however, were known for their non-selective action, often causing sedation and other side effects due to their ability to cross the blood-brain barrier. auburn.eduwebmd.comnih.gov
The quest for more specific and better-tolerated antihistamines drove the development of the second generation in the 1980s. udes.edu.co These newer agents were designed to have a higher affinity for peripheral H1 receptors and limited penetration into the central nervous system, thereby reducing sedative effects. nih.govwikipedia.org Cetirizine, a human metabolite of the first-generation antihistamine hydroxyzine (B1673990), emerged from this era of innovation. mims.comchemicalbook.com Its development marked a significant step forward, offering effective allergy relief with a more favorable profile.
Why Cetirizine Dihydrochloride Commands Scientific Attention
Established Synthetic Pathways for Cetirizine Dihydrochloride
The synthesis of cetirizine dihydrochloride can be achieved through several routes, often starting from key intermediates. ymerdigital.comwikipedia.org A common pathway involves the alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with a suitable two-carbon chain containing a carboxylic acid or a precursor group. ymerdigital.comwikipedia.org
One established method begins with the reaction of 1-[(4-chlorophenyl)phenylmethyl]-piperazine with methyl (2-chloroethoxy)-acetate. wikipedia.org This reaction, typically carried out in the presence of sodium carbonate and xylene, yields the corresponding ester. wikipedia.org Subsequent saponification of the ester with potassium hydroxide (B78521) in ethanol, followed by acidification with aqueous HCl, produces cetirizine. wikipedia.org
Alternative synthetic strategies have been explored to improve yield and efficiency. These include the use of different starting materials such as 2-(2-chloroethoxy)acetic acid and 4-chlorobenzophenone (B192759). ymerdigital.com Another approach involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide (B1366819) or 2-(2-chloroethoxy)acetonitrile, followed by hydrolysis to yield cetirizine. ymerdigital.comresearchgate.net The synthesis can also commence from hydroxyzine (B1673990), which is catalytically oxidized to produce cetirizine. ymerdigital.comresearchgate.net
Enantioselective Synthesis Approaches for Levocetirizine (B1674955) Dihydrochloride
The recognition that the pharmacological activity of cetirizine primarily resides in its (R)-enantiomer, levocetirizine, has driven the development of enantioselective synthetic methods. wikipedia.orgworldwidejournals.com These approaches aim to produce the desired enantiomer directly, avoiding the need for subsequent resolution of a racemic mixture.
One notable enantioselective synthesis involves the asymmetric reduction of a 4-chlorobenzophenone derivative. google.com For example, the use of a chiral borane (B79455) reagent to catalyze the reduction of the tricarbonyl chromium complex of 4-chlorobenzophenone can yield a chiral alcohol with high enantiomeric excess. google.com This chiral intermediate is then further elaborated to produce levocetirizine.
Another strategy focuses on the use of chiral auxiliaries. For instance, the condensation of 4-chlorobenzaldehyde (B46862) with (R)-tert-butylsulfinamide can be employed to generate a chiral imine. researchgate.netacs.org Subsequent reaction of this imine with a suitable nucleophile, followed by removal of the chiral auxiliary, can lead to the enantiomerically enriched amine precursor of levocetirizine.
The synthesis of levocetirizine can also start from an enantiomerically pure precursor, such as (-)-1-[(4-chlorophenyl)-phenylmethyl]piperazine. google.com This key intermediate can be synthesized through various methods, including processes that utilize novel intermediates to ensure high yield and purity. google.com The subsequent reaction of this chiral piperazine (B1678402) derivative with a 2-chloroethoxy acetic acid derivative, such as 2-chloroethoxy acetamide, followed by hydrolysis, yields levocetirizine. google.com
Optimization of Chiral Resolution Techniques
The separation of cetirizine enantiomers is a critical aspect of ensuring the enantiomeric purity of levocetirizine. Various chromatographic and electrophoretic techniques have been optimized for this purpose.
Preparative Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Preparative chiral HPLC is a powerful technique for the large-scale separation of enantiomers. acs.orgacs.org For cetirizine, direct separation on a chiral column can be challenging due to its zwitterionic nature. acs.org A common strategy involves the derivatization of cetirizine into a more suitable compound for chiral separation. acs.org
One successful approach involves converting cetirizine to its methyl ester, which can be readily separated on a Chiralpak AD column. acs.org However, for large-scale production, the separation of a more accessible and inexpensive derivative is desirable. acs.org Research has shown that the amide derivative of cetirizine can be efficiently separated using preparative chiral HPLC with a Chiralpak AD column, achieving a high alpha value of 2.76. acs.orgresearchgate.net This method allows for high loading capacity, making it a cost-competitive and operationally simple technology for obtaining enantiomerically pure cetirizine. acs.orgacs.org
| Derivative | Chiral Column | Separation Factor (α) | Key Findings |
| Methyl Ester | Chiralpak AD | - | Readily separates enantiomers, suitable for analytical determination of enantiomeric purity. acs.org |
| Amide | Chiralpak AD | 2.76 | High separation factor and loading capacity, enabling economic and scalable preparative separation. acs.orgresearchgate.net |
Micelle-Based Liquid Chromatography for Chiral Separation
Micellar liquid chromatography (MLC) has emerged as a promising technique for the chiral separation of pharmaceuticals, including cetirizine. tandfonline.comtandfonline.com This method can sometimes achieve enantiomeric separation without a traditional chiral selector in either the stationary or mobile phase. tandfonline.comtandfonline.com
Studies have demonstrated the successful chiral separation of cetirizine enantiomers using micellar mobile phases containing surfactants like sodium dodecyl sulphate (SDS) or cetrimide (B107326). tandfonline.comresearchgate.net The mechanism is believed to involve the formation of micelles that create a chiral microenvironment, enabling differential interaction with the enantiomers. tandfonline.com For instance, a mobile phase containing 0.18 M SDS at pH 6 has been used to separate cetirizine enantiomers on a C18 column. tandfonline.com Similarly, a mobile phase with 0.18 M cetrimide at pH 4 has also proven effective. tandfonline.com
Furthermore, the compatibility of hybrid micellar liquid mobile phases with chiral columns, such as a cellulose-based column, is being explored as an environmentally friendlier alternative to normal-phase chromatography. tandfonline.comtandfonline.com
| Surfactant | Mobile Phase pH | Stationary Phase | Key Findings |
| Sodium Dodecyl Sulphate (SDS) | 6 | C18 | Successful chiral separation of cetirizine enantiomers in an achiral environment. tandfonline.com |
| Cetrimide | 4 | C18 | Effective separation of cetirizine enantiomers, demonstrating the versatility of cationic surfactants. tandfonline.com |
Supercritical Fluid Chromatography and Capillary Electrophoresis Applications in Chiral Resolution
Supercritical Fluid Chromatography (SFC) is recognized for its rapid separation capabilities and is a viable method for the chiral resolution of cetirizine. jasco-global.comresearchgate.net Method scouting systems for SFC allow for the efficient selection of columns and modifiers to achieve optimal separation. jasco-global.com The use of modifiers such as diethylamine (B46881) (DEA) has been investigated in conjunction with various chiral columns for the separation of cetirizine enantiomers. jasco-global.com SFC offers advantages such as reduced solvent consumption and easy scale-up from analytical to preparative separations. jasco-global.com
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, known for its high efficiency and short analysis times. brieflands.comnih.gov For cetirizine, cyclodextrins, particularly sulfated-β-cyclodextrin (S-β-CD), are commonly used as chiral selectors in an acidic buffer. brieflands.comnih.gov However, achieving baseline resolution can sometimes require the addition of organic modifiers like urea (B33335) or guanidine (B92328) HCl to the running buffer. brieflands.com The use of a dual selector system, combining sulfated-β-cyclodextrin with borate-glucose complexes, has been shown to reduce the required concentration of the expensive chiral selector, making the method more cost-effective. nih.gov Maltodextrin, a linear polysaccharide, has also been successfully employed as a chiral selector in CE for the separation of cetirizine enantiomers. nih.gov
| Technique | Chiral Selector/Modifier | Key Findings |
| Supercritical Fluid Chromatography (SFC) | Diethylamine (DEA) as modifier | Rapid and efficient chiral separation with potential for easy scale-up. jasco-global.comresearchgate.net |
| Capillary Electrophoresis (CE) | Sulfated-β-cyclodextrin (S-β-CD) | Effective separation, can be enhanced with modifiers like guanidine HCl. brieflands.com |
| Capillary Electrophoresis (CE) | S-β-CD and Borate-Glucose Complex | Dual selector system reduces the required amount of S-β-CD. nih.gov |
| Capillary Electrophoresis (CE) | Maltodextrin | A simple and effective chiral selector for cetirizine enantiomers. nih.gov |
Development of Novel Chiral Stationary Phases for Cetirizine Dihydrochloride Enantiomers
The development of novel chiral stationary phases (CSPs) is crucial for advancing chiral separation technologies. mdpi.com For cetirizine, various types of CSPs have been investigated, including protein-based, polysaccharide-derived, and cyclodextrin-based phases.
Protein-based CSPs, such as those derived from ovomucoid or human serum albumin (HSA), have been successfully used for the HPLC separation of cetirizine enantiomers. nih.govmdpi.comingentaconnect.com An ovomucoid column, for example, has been shown to resolve cetirizine enantiomers with good resolution. ingentaconnect.com A method using an immobilized HSA column achieved a baseline separation with an enantioselectivity factor (α) of 1.43 and a resolution (Rs) of 1.82. nih.govmdpi.com
Polysaccharide-derived CSPs, particularly those based on cellulose (B213188) and amylose, are widely used for chiral separations. nih.gov Columns like Chiralcel OD-R and Chiralpak AD have been employed for the reversed-phase HPLC separation of cetirizine enantiomers. researchgate.netmdpi.com The choice of mobile phase, often a perchlorate (B79767) solution with acetonitrile (B52724), is critical for achieving good resolution. researchgate.net Immobilized cellulose chiral stationary phases have also been used to resolve the enantiomers of cetirizine. nih.gov
Cyclodextrin-based CSPs are another important class of materials for chiral separations. mdpi.com While often used as mobile phase additives in CE, they can also be bonded to a stationary phase for HPLC applications. The development of new cyclodextrin (B1172386) derivatives and their immobilization on silica (B1680970) supports continues to be an active area of research aimed at improving resolution and versatility. mdpi.com
| CSP Type | Specific Example | Key Findings |
| Protein-Based | Ovomucoid | Successful resolution of cetirizine enantiomers. ingentaconnect.com |
| Protein-Based | Human Serum Albumin (HSA) | Achieved α = 1.43 and Rs = 1.82. nih.govmdpi.com |
| Polysaccharide-Derived | Chiralcel OD-R, Chiralpak AD | Effective for reversed-phase HPLC separation. researchgate.netmdpi.com |
| Polysaccharide-Derived | Immobilized Cellulose | Capable of resolving cetirizine enantiomers. nih.gov |
Derivatization Strategies for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is a critical step in the development and quality control of chiral drugs like levocetirizine. Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer relative to the other. While direct separation of enantiomers on a chiral stationary phase (CSP) is a common approach, an alternative strategy known as the indirect method involves derivatization. nih.govuff.br
In this indirect approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic techniques, most notably HPLC. nih.govscribd.com The choice of derivatizing agent is crucial for the success of the separation.
For cetirizine, derivatization focuses on its carboxylic acid functional group. By converting the carboxylic acid into an ester or an amide, the resulting derivatives can be effectively separated and analyzed to determine the enantiomeric ratio of the original sample. This strategy is particularly useful when direct separation of the parent compound is challenging or to enhance chromatographic performance.
Initial research into scalable methods for producing enantiomerically pure cetirizine explored derivatization to facilitate separation by chiral HPLC. acs.org Cetirizine was converted into various ester and amide analogues. These derivatives were then subjected to chromatography on a Chiralpak AD column, a polysaccharide-based CSP, which demonstrated effective separation of the resulting enantiomers. acs.orgacs.org
One derivatization strategy involves the esterification of cetirizine's carboxylic acid group. For example, reaction with trimethylsilyldiazomethane (B103560) yields the corresponding methyl ester, while reaction with diazoethane (B72472) produces the ethyl ester. acs.org These ester derivatives exhibit good separation on chiral columns. The research findings highlight the effectiveness of this approach for analytical assessment. acs.org
Table 1: Chiral HPLC Separation of Cetirizine Ester Derivatives Data derived from experiments using a Chiralpak AD column.
| Derivative | Separation Factor (α) | Resolution (Rs) |
| Methyl Ester | 1.48 | 4.38 |
| Ethyl Ester | 1.70 | 6.00 |
Source: Organic Process Research & Development. acs.org
The separation factor (α) indicates the selectivity of the column for the two enantiomers, while the resolution (Rs) quantifies how well the two peaks are separated. Higher values for both parameters signify a more effective separation, which is essential for accurate purity assessment.
Another effective derivatization route is the conversion of cetirizine into an amide. The simple primary amide, (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide, has been shown to be an excellent derivative for chiral separation. acs.org This amide derivative provides a significantly larger separation factor and resolution compared to the ester derivatives under similar conditions, making it highly suitable for both preparative separation and precise analytical determination of enantiomeric purity. acs.orgacs.orgacs.org
Table 2: Chiral HPLC Separation of Cetirizine Amide Derivative Data derived from experiments using a Chiralpak AD column.
| Derivative | Separation Factor (α) | Resolution (Rs) |
| Primary Amide | 2.76 | 8.54 |
Source: Organic Process Research & Development. acs.orgacs.orgacs.org
The superior separation achieved with the amide derivative underscores the importance of selecting an appropriate derivatization strategy to optimize the analytical method for enantiomeric purity assessment. acs.org These derivatization techniques, by converting enantiomers into more easily separable diastereomers or improving their interaction with a chiral stationary phase, provide robust and reliable methods for quality control in the production of enantiomerically pure cetirizine.
Solid State Characterization and Polymorphic Landscape
Investigation of Polymorphic Forms of Cetirizine (B192768) Dihydrochloride (B599025)
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, can exhibit distinct physicochemical properties.
Several crystalline forms of cetirizine dihydrochloride have been identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.
A notable crystalline form is designated as Form I . google.comgoogle.com The dextrorotatory dihydrochloride salt of cetirizine in Form I is characterized by a specific X-ray diffraction pattern with prominent peaks at 2-theta angles of approximately 7.05, 7.96, 14.35, 14.81, 17.39, 18.17, 18.59, 18.82, 20.33, 22.33, 23.35, 24.16, 24.33, 24.73, 25.28, 26.51, 26.80, 27.35, and 30.57 degrees. google.com Similarly, the levorotatory dihydrochloride salt of cetirizine in Form I exhibits a distinct XRPD pattern. google.com The crystal structure of levocetirizine (B1674955) dihydrochloride Form I has been determined to be in the P21/n space group. cambridge.org
The thermal behavior of Form I, as analyzed by DSC, shows a characteristic endothermic pattern with peaks around 195°C and 215°C. google.com The infrared spectrum of Form I displays significant absorption bands at approximately 3430.22, 2949.03, 1745.88, 1496.74, 1320.06, 1136.79, and other specific wavenumbers. google.com While some sources mention the existence of other forms, such as Form A and Form B, detailed public information on their specific characterization is less prevalent. It's important to note that some regulatory documents have stated that there are no reported polymorphic forms of cetirizine dihydrochloride, which may refer to the specific form used in a particular approved product. geneesmiddeleninformatiebank.nl
Table 1: X-ray Powder Diffraction Peaks for Crystalline Form I of Dextrorotatory Cetirizine Dihydrochloride google.com
| 2-Theta Angle (degrees) |
| 7.05 ± 0.09 |
| 7.96 ± 0.09 |
| 14.35 ± 0.09 |
| 14.81 ± 0.09 |
| 17.39 ± 0.09 |
| 18.17 ± 0.09 |
| 18.59 ± 0.09 |
| 18.82 ± 0.09 |
| 20.33 ± 0.09 |
| 22.33 ± 0.09 |
| 23.35 ± 0.09 |
| 24.16 ± 0.09 |
| 24.33 ± 0.09 |
| 24.73 ± 0.09 |
| 25.28 ± 0.09 |
| 26.51 ± 0.09 |
| 26.80 ± 0.09 |
| 27.35 ± 0.09 |
| 30.57 ± 0.09 |
In addition to crystalline forms, cetirizine dihydrochloride can exist in an amorphous state, which lacks a long-range ordered crystal lattice. nih.govwipo.int The amorphous form is of significant interest because it often exhibits different dissolution characteristics and potentially altered bioavailability compared to its crystalline counterparts. google.com
The amorphous form of cetirizine dihydrochloride is characterized by the absence of sharp peaks in its X-ray powder diffraction pattern, instead showing a broad halo. google.com Techniques like solid-state Nuclear Magnetic Resonance (ssNMR) can also be used to distinguish between crystalline and amorphous forms. benthamopen.com For instance, the surface morphology of the amorphous form, as revealed by scanning electron microscopy (SEM), is distinct from the needle-shaped crystals of the pure drug. researchgate.net
The choice between using a crystalline or amorphous form depends on the desired properties for a specific pharmaceutical application. google.com In some cases, a mixture of amorphous and crystalline forms may be used in formulations. google.com
Identification and Characterization of Crystalline Forms (e.g., Form I, Form A, Form B)
Crystallization Techniques and Polymorph Control Strategies
The ability to control the polymorphic form of cetirizine dihydrochloride is crucial for ensuring batch-to-batch consistency. The formation of a specific polymorph can be influenced by various factors during the crystallization process.
Key controlling factors include the choice of solvent, temperature, rate of supersaturation, and stirring rate. ijiras.com For example, a process for preparing crystalline Form I of the dextrorotatory dihydrochloride salt involves using a ketone-containing solvent and treating the solution with hydrochloric acid to precipitate the solid mass. google.com Similarly, a process for Form I of the levorotatory salt has also been described. google.com
Rapid generation of supersaturation can lead to different polymorphic forms compared to a slow increase. ijiras.com The interactions between the solute (cetirizine) and the solvent molecules can dictate the resulting crystal packing and conformation. ijiras.com In some formulations, excipients can play a role in polymorph control. For instance, a higher proportion of polyvinylpyrrolidone (B124986) (PVP) K30 has been shown to prevent the formation of metastable forms of mannitol (B672) when co-formulated with cetirizine dihydrochloride in oral lyophilizates. nih.gov
Hygroscopicity Investigations and Their Impact on Solid-State Behavior
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical solid-state property that can affect the stability, flowability, and processing of a pharmaceutical powder. Cetirizine dihydrochloride is known to be hygroscopic. chemicalbook.com
Studies have been conducted to investigate the influence of humidity on the stability of solid cetirizine dihydrochloride. ptfarm.plnih.gov One study determined the humidity content of cetirizine dihydrochloride to be 0.150% and its spontaneous hygroscopicity to be 0.200%, suggesting adequate stability in solid form for certain applications like oral lyophilizates. nih.gov However, it is also noted that at a relative humidity of 79%, no substantial degradation was observed. researchgate.net The stability of the solid-state is a significant consideration, as degradation can occur during storage. ptfarm.pl
Solid-State Stability Kinetics and Degradation Pathways in Different Forms
The stability of cetirizine dihydrochloride in the solid state is influenced by temperature and humidity. nih.gov Studies have shown that the solid form is relatively stable under dry air at room temperature. ptfarm.pl However, under stress conditions, degradation can occur.
Forced degradation studies, as recommended by ICH guidelines, have been performed to understand the inherent stability of cetirizine dihydrochloride. ijpcsonline.com These studies have shown that the compound is susceptible to degradation under various conditions, including acid hydrolysis, oxidative conditions, and photolysis. ijpcsonline.comnih.gov
Under acidic conditions (e.g., 2 M HCl), the degradation of cetirizine dihydrochloride follows pseudo-first-order kinetics. nih.gov Similarly, degradation in the presence of hydrogen peroxide (an oxidative condition) also exhibits pseudo-first-order kinetics. ijpcsonline.comnih.gov The degradation is slower in basic conditions. nih.gov In one study, degradation of up to 19% was observed under acid hydrolysis at 105°C, while under basic hydrolysis at the same temperature, the degradation was around 15%. nih.gov Oxidative stress can lead to significant degradation, with one report indicating 79% degradation with 33% hydrogen peroxide. researchgate.net
The degradation pathway can involve the formation of several degradation products. For example, under certain oxidative conditions, the degradation can proceed through the formation of (2-(4-(4-chlorophenyl) phenylmethyl) piperazin-1-yl) ethanol, which can further degrade. researchgate.net Different degradation products are observed under different stress conditions, which can be separated and identified using techniques like High-Performance Liquid Chromatography (HPLC). ijpcsonline.comnih.gov
Comparing the stability of different dosage forms, it has been concluded that cetirizine is more stable in a solid tablet dosage form compared to a liquid syrup formulation under both long-term and accelerated stability conditions. asiapharmaceutics.infoasiapharmaceutics.info
Analytical and Spectroscopic Characterization Techniques
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of cetirizine (B192768) dihydrochloride (B599025) due to its high resolution, sensitivity, and specificity. Various methods have been developed and validated for quantitative analysis, stability studies, and bioanalysis.
Quantitative Analysis and Assay Development
The development of HPLC methods for the quantitative determination of cetirizine dihydrochloride involves a systematic approach to optimize chromatographic conditions to achieve suitable separation and detection. A key aspect of this development is the validation according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is linear, accurate, precise, and robust. ijapbc.comiosrphr.orggovst.edu
Researchers have developed numerous isocratic, reversed-phase HPLC (RP-HPLC) methods for routine quality control. ijapbc.com These methods commonly utilize a C18 column as the stationary phase. ijapbc.comnih.govresearchgate.netresearchgate.net The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic modifier, typically acetonitrile (B52724). nih.govresearchgate.netnih.govnih.gov The pH of the mobile phase is adjusted to ensure optimal peak shape and retention. govst.edunih.gov Detection is most frequently performed using a UV detector at wavelengths around 230 nm, where cetirizine exhibits significant absorbance. ijapbc.comresearchgate.netnih.govbepls.com
Method validation demonstrates the reliability of the assay. Linearity is established by analyzing a series of solutions at different concentrations, with studies showing excellent correlation coefficients (r² > 0.999) over ranges such as 1-20 µg/mL and 50-150 µg/mL. iosrphr.orggovst.edunih.govresearchgate.net Accuracy, often assessed through recovery studies, typically falls within the acceptable range of 98-102%. ijapbc.comnih.gov Precision, which measures the closeness of repeated measurements, is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, with relative standard deviation (RSD) values generally below 2%. iosrphr.orgnih.govnih.gov
Table 1: Examples of HPLC Methods for Quantitative Analysis of Cetirizine Dihydrochloride
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Symmetry C18 | 50 mM KH₂PO₄ and Acetonitrile (60:40 v/v), pH 3.5 | Not Specified | Not Specified | 1-20 | nih.govresearchgate.net |
| Thermo Hypersil C18 | Buffer and Acetonitrile (80:20 v/v) | Not Specified | 230 | Not Specified | ijapbc.com |
| Phenomenex Luna 5µ C18 | Acetonitrile and Water (60:40 v/v) | 1.0 | 229 | 50-150 | iosrphr.org |
| Bondapak-C18 | Acetonitrile/0.01 M NH₄H₂PO₄ (32:68 v/v) with 0.1% TBAHS, pH 3 | 2.0 | 230 | 3-35 | nih.gov |
Stability-Indicating HPLC Methods for Degradation Product Monitoring
Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. nih.gov The development of such methods for cetirizine dihydrochloride involves subjecting the drug to stress conditions as mandated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. ijapbc.comnih.gov
Studies have shown that cetirizine dihydrochloride is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable in basic conditions. nih.govresearchgate.net For instance, degradation has been observed in the presence of 2 M hydrochloric acid (HCl) and 0.5% hydrogen peroxide (H₂O₂). nih.govresearchgate.net The HPLC method must be able to resolve the intact cetirizine peak from the peaks of any formed degradation products. researchgate.netnih.gov
A validated stability-indicating RP-HPLC method used an Eclipse XDB C8 column with a mobile phase of 0.2 M K₂HPO₄ (pH 7.0) and acetonitrile (65:35, v/v). nih.gov This method was able to separate cetirizine from its stress-induced degradation products. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the degradation products were found to be 0.056 µg/mL and 0.25 µg/mL, respectively, demonstrating the method's sensitivity. nih.gov Another study employed a Symmetry C18 column with a mobile phase of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v, pH 3.5) to monitor degradation kinetics. nih.gov
Table 2: Stress Conditions for Degradation Studies of Cetirizine Dihydrochloride
| Stress Condition | Reagent/Parameter | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.5 M / 2 M HCl | Unstable | ijapbc.comnih.govresearchgate.net |
| Base Hydrolysis | 0.025N NaOH | Stable | ijapbc.com |
| Oxidative | 0.5% / 30% H₂O₂ | Unstable | ijapbc.comnih.govresearchgate.net |
| Thermal | 60°C / 80°C | Degradation observed | ijapbc.comnih.gov |
Applications in Preclinical Sample Analysis
HPLC methods are extensively used for pharmacokinetic studies, requiring the quantification of cetirizine in biological matrices like plasma. avma.orgresearchgate.net These bioanalytical methods must be highly sensitive and selective to measure the low concentrations of the drug typically found in these samples. Often, HPLC is coupled with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity. nih.gov
Sample preparation is a critical step to remove interfering endogenous components from the plasma. Techniques such as liquid-liquid extraction (LLE) or protein precipitation are commonly employed. avma.orgresearchgate.netasianpubs.org For instance, one method for analyzing feline plasma involved protein precipitation followed by injection into the HPLC system. avma.org Another method for human plasma used LLE with dichloromethane. researchgate.net A sensitive LC-MS method for rabbit plasma utilized LLE with ethyl acetate (B1210297). asianpubs.org
The validation of these methods includes parameters like selectivity, sensitivity, linearity, precision, and accuracy. researchgate.netasianpubs.org The lower limit of quantification (LLOQ) is a key parameter, with values reported as low as 0.5 ng/mL in human plasma using HPLC-MS/MS and 10 ng/mL in human plasma using HPLC with UV detection. researchgate.netnih.gov These validated methods are then applied to determine pharmacokinetic parameters such as half-life and peak plasma concentration. avma.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry Applications
UV-Vis spectrophotometry offers a simpler, cost-effective, and rapid alternative to HPLC for the quantitative analysis of cetirizine dihydrochloride, particularly in bulk drug and simple pharmaceutical formulations.
Development of UV-Vis Spectrophotometric Methods for Cetirizine Dihydrochloride
The principle of UV-Vis spectrophotometry is based on the measurement of light absorption by the analyte in a specific solvent. The development of a method for cetirizine dihydrochloride begins with determining the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound over a range of wavelengths, typically from 200 to 400 nm. bepls.comajpaonline.com
The choice of solvent is important. Distilled water is a common and cost-effective solvent used for cetirizine analysis. bepls.comresearchgate.net Other solvents like methanol (B129727) and 0.1N sodium hydroxide (B78521) (NaOH) have also been employed. ajpaonline.com The λmax for cetirizine dihydrochloride is consistently reported to be around 230-232 nm in aqueous solutions. bepls.comijpsdronline.com In methanol, the λmax has been observed at 238 nm. ajpaonline.com The methods are then validated according to ICH guidelines for parameters such as linearity, accuracy, and precision. bepls.comajpaonline.com
Spectroscopic Signatures and Quantitative Analysis
The spectroscopic signature of cetirizine dihydrochloride is characterized by its λmax. Quantitative analysis is based on Beer's law, which states that there is a linear relationship between the absorbance and the concentration of the analyte at a specific wavelength. ajpaonline.com
A calibration curve is constructed by plotting absorbance versus a series of known concentrations. bepls.com Various studies have confirmed that cetirizine dihydrochloride obeys Beer's law over specific concentration ranges. For example, linearity has been established in ranges like 4-32 µg/mL and 2-60 µg/mL in different aqueous media. bepls.comajpaonline.com The high correlation coefficient (r² or R), typically close to 0.999, indicates a strong linear relationship. bepls.comajpaonline.com The validated method can then be used for the assay of cetirizine in pharmaceutical tablets, with results showing high percentage purity and recovery. bepls.comajpaonline.com Derivative spectrophotometry has also been used, which involves measuring the first or second derivative of the absorbance spectrum to enhance resolution from interfering substances. nih.gov
Table 3: UV-Vis Spectrophotometric Methods for Cetirizine Dihydrochloride
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r/r²) | Reference |
|---|---|---|---|---|
| Distilled Water | 230 | 4-32 | 0.9995 (r²) | bepls.com |
| Methanol | 238 | 2-20 | 0.999 (R) | ajpaonline.com |
| Water / 0.1N NaOH | 230 | 12-60 | >0.9988 (R) | ajpaonline.com |
| Aqueous | 239 (1D), 243-233 (2D) | 1.2-10 (1D), 0.8-10 (2D) | Not Specified | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of Cetirizine dihydrochloride in both solution and solid states.
Proton (¹H) NMR spectroscopy is fundamental for the confirmation of the molecular structure of Cetirizine dihydrochloride by mapping the chemical environment of every proton in the molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
Studies have shown that in certain solvents like DMSO-d₆ at room temperature, the ¹H NMR spectrum of Cetirizine dihydrochloride can display broad peaks or more than one signal for protons associated with the piperazine (B1678402) ring and its attached groups. nih.govresearchgate.net This phenomenon suggests the existence of more than one conformation in solution, which exchanges at a rate comparable to the NMR timescale. nih.govresearchgate.net Increasing the experimental temperature or adding D₂O to the solution can cause these signals to narrow or "coalesce" into single peaks, indicating a faster conformational exchange or the stabilization of a single conformation. nih.govresearchgate.net
¹H NMR is also extensively used to study the formation and structure of inclusion complexes, such as those between Cetirizine dihydrochloride and cyclodextrins (e.g., β-cyclodextrin). researchgate.netresearchgate.net The formation of an inclusion complex is confirmed by observing changes in the chemical shifts (Δδ) of both the host (cyclodextrin) and guest (Cetirizine) protons. researchgate.net When Cetirizine forms a 1:1 inclusion complex with β-cyclodextrin, the signals for the aromatic ring protons of Cetirizine exhibit splitting, which is a result of the chiral recognition by the cyclodextrin (B1172386) molecule. researchgate.netresearchgate.net These spectroscopic changes provide definitive evidence of complex formation in solution. researchgate.netijpsonline.com Furthermore, ¹H NMR has been applied to characterize interactions with other molecules, like diclofenac, and to identify process-related impurities. asianpubs.orgnih.gov
Solid-State NMR (ssNMR) is an indispensable tool for characterizing active pharmaceutical ingredients (APIs) in their solid, formulated state, providing insights into polymorphism, crystallinity, and drug-excipient interactions. However, a major limitation of ssNMR is its inherent low sensitivity, especially for low-dose formulations.
Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of ssNMR experiments. acs.org DNP-enhanced ssNMR has been successfully applied to the detailed atomic-level characterization of commercial Cetirizine dihydrochloride tablet formulations. acs.orgethz.chfigshare.comnih.gov In these studies, gently ground tablets are impregnated with a solution containing a biradical polarizing agent (e.g., TEKPol) in a solvent (e.g., 1,1,2,2-tetrachloroethane) that does not dissolve the API. ethz.chopenpharmaceuticalsciencesjournal.com This method yields significant signal enhancements, reported to be between 40 and 90-fold for Cetirizine formulations. acs.orgethz.chfigshare.comnih.gov
This enhanced sensitivity allows for the rapid acquisition of natural abundance ¹³C and ¹⁵N ssNMR spectra from formulations with low API content (e.g., 4.8–8.7 wt%). ethz.chnih.govopenpharmaceuticalsciencesjournal.com A key finding from these studies is the ability to definitively identify the amorphous form of Cetirizine dihydrochloride within the final tablet formulation, as indicated by the broad resonances in the ¹³C spectra compared to the sharp peaks of the crystalline form. acs.orgethz.chopenpharmaceuticalsciencesjournal.combenthamopen.com DNP-enhanced ssNMR can also reveal specific API-excipient interactions, such as direct contacts between the povidone excipient and the Cetirizine API in certain formulations. ethz.chfigshare.com
Two-dimensional (2D) NMR techniques provide deeper insights into molecular structure and interactions by correlating different nuclei within a molecule or between interacting molecules.
Correlation SpectroscopY (COSY) is used to identify protons that are coupled to each other, typically through two or three chemical bonds. This information is invaluable for assigning proton signals in the ¹H NMR spectrum and piecing together the spin systems within the molecule. COSY has been used in conjunction with other NMR techniques to confirm the structural assignments of Cetirizine dihydrochloride and its impurities. researchgate.netasianpubs.org
Rotating-frame Overhauser Effect SpectroscopY (ROESY) is a powerful technique for determining spatial proximities between protons, regardless of whether they are connected by chemical bonds. It detects through-space interactions (the Nuclear Overhauser Effect, or NOE) and is particularly useful for elucidating the three-dimensional structure of molecules and the geometry of intermolecular complexes.
ROESY has been instrumental in studying the inclusion complexes of Cetirizine with cyclodextrins. researchgate.netasianpubs.org The observation of cross-peaks in a ROESY spectrum between protons of Cetirizine and the inner cavity protons of β-cyclodextrin provides direct evidence of inclusion. researchgate.netresearchgate.net These spectra can reveal which part of the Cetirizine molecule—either the phenyl or the chlorophenyl ring—is encapsulated within the cyclodextrin cavity, confirming the formation of two distinct 1:1 inclusion complexes. researchgate.netresearchgate.netasianpubs.org
Solid-State NMR and Dynamic Nuclear Polarization (DNP) Enhanced NMR for Formulation Analysis
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the detailed analysis of cetirizine dihydrochloride.
The stability of cetirizine dihydrochloride is a critical aspect of its quality control. Stress degradation studies, conducted under various conditions such as hydrolysis (acidic, neutral, alkaline), oxidation, and photolysis, reveal the susceptibility of the drug to degradation. ijpcsonline.com High-performance liquid chromatography (HPLC) is often employed to separate the parent drug from its degradation products. ijpcsonline.com
One of the primary degradation products identified through LC-MS/MS is cetirizine N-oxide. researchgate.netnih.gov This occurs through the oxidation of the piperazine nitrogen. researchgate.net The formation of this N-oxide has been observed in formulations containing polyethylene (B3416737) glycol (PEG), where the degradation arises from the reaction between cetirizine and reactive peroxide intermediates formed from the oxidation of PEG. researchgate.netnih.gov
Under forced degradation conditions, LC-MS/MS analysis of a stressed solution of cetirizine (molecular weight 388.89) has shown a monochlorinated cluster of peaks at m/z 405/407, which corresponds to the addition of an oxygen atom (M+16), and a base peak at m/z 201. researchgate.net The identity of the oxidation product as cetirizine N-oxide was confirmed by comparing its retention time with a synthesized standard and through detailed analysis using ¹H NMR. researchgate.netnih.gov
Studies have shown that cetirizine dihydrochloride is particularly unstable in 2 M HCl and 0.5% H₂O₂. mdpi.com The degradation in these conditions follows pseudo-first-order kinetics. mdpi.com
Table 1: LC-MS/MS Data for Cetirizine Degradation Product
| Analyte | Molecular Weight | Observed m/z | Proposed Structure |
|---|---|---|---|
| Cetirizine | 388.89 | 389 [M+H]⁺ | - |
| Cetirizine Degradation Product | 404.89 | 405/407 [M+H]⁺ | Cetirizine N-oxide |
Cetirizine possesses a chiral center, leading to the existence of two enantiomers: levocetirizine (B1674955) (the R-form) and its S-form. nih.gov Since the pharmacological activity resides primarily in the levocetirizine enantiomer, the ability to separate and quantify these enantiomers is crucial. nih.gov LC-MS/MS coupled with chiral stationary phases (CSPs) provides a sensitive and selective method for this purpose. mdpi.comnih.gov
Several chiral separation methods have been developed using HPLC with various CSPs, including those based on α₁-acid glycoprotein, ovomucoid protein, and polysaccharides. nih.gov For instance, a method utilizing a human serum albumin (HSA) based column achieved baseline separation of the enantiomers. nih.gov Another approach employed a Chiralpak AGP column with a mobile phase of 10 mM ammonium acetate buffer (pH 4.5) for the enantioselective analysis in rat plasma. mdpi.com
Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC–MS/MS) has also been utilized for the determination of cetirizine in biological samples. mdpi.com This method, using a Betasil silica (B1680970) column and a mobile phase of acetonitrile-water-acetic acid-trifluoroacetic acid (93:7:1:0.025, v/v), demonstrated high precision and accuracy. mdpi.com
Table 2: Chiral Separation Parameters for Cetirizine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Enantioselectivity Factor (α) | Resolution (Rs) |
|---|---|---|---|
| Human Serum Albumin (HSA) | 2-propanol—10 mM phosphate buffer pH 7 (10:90 v/v) | 1.43 | 1.82 |
| Chiralpak IC | n-Hexane-IPA-DEA (60:40:0.1, v/v) | Not specified | Not specified |
Identification of Degradation Products
X-ray Powder Diffraction (XRPD) for Crystalline Characterization
X-ray powder diffraction (XRPD) is a fundamental technique for characterizing the solid-state properties of crystalline materials like cetirizine dihydrochloride. usp.orgpmda.go.jp It provides information about the crystal structure and can differentiate between various polymorphic forms and distinguish crystalline from amorphous material. americanpharmaceuticalreview.com
The XRPD pattern of pure cetirizine dihydrochloride exhibits numerous sharp, intense peaks, which is indicative of its highly crystalline nature. researchgate.netresearchgate.net These distinct diffraction peaks are a fingerprint of its specific crystalline form. americanpharmaceuticalreview.com When cetirizine dihydrochloride is incorporated into formulations, such as being coated with polymers, XRPD can be used to assess whether the crystalline structure is retained or if it has been converted to an amorphous form. researchgate.net In some hydrogel formulations, for example, the characteristic peaks of cetirizine hydrochloride become weaker, suggesting its dispersion at a molecular level in an amorphous state. researchgate.net
The comparison of diffraction patterns is crucial in identifying new solid forms during polymorph or salt screening. americanpharmaceuticalreview.com
Table 3: Characteristic XRPD Peaks for Crystalline Cetirizine Dihydrochloride
| 2θ Angle (°) |
|---|
| 6.9 |
| 8.1 |
| 8.3 |
| 11.9 |
| 13.2 |
| 14.2 |
| 14.5 |
| 14.8 |
| 14.9 |
| 17.3 |
| 18.2 |
| 18.8 |
| 20.7 |
| 23.2 |
| 23.9 |
| 24.6 |
| 25.0 |
Note: The peak positions can have slight variations depending on the instrument and analytical conditions. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior and Polymorph Characterization
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are complementary thermal analysis techniques that provide valuable information about the physical and chemical properties of cetirizine dihydrochloride as a function of temperature. researchgate.netlabmanager.com
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. researchgate.netparticletechlabs.com For a crystalline substance like cetirizine dihydrochloride, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. researchgate.net This technique is instrumental in studying polymorphism, as different polymorphic forms will exhibit different melting points and enthalpies of fusion. researchgate.net DSC can also detect other thermal events such as glass transitions, crystallization, and desolvation. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. particletechlabs.com TGA is particularly useful for assessing the thermal stability and composition of cetirizine dihydrochloride. umn.edu It can quantify the loss of volatiles, such as water or residual solvents, and determine the temperature at which decomposition begins. particletechlabs.com For instance, TGA can be used to study the kinetics of dehydration or desolvation processes. researchgate.net
Together, DSC and TGA offer a comprehensive thermal profile of cetirizine dihydrochloride, which is essential for understanding its stability, purity, and solid-state characteristics. labmanager.com
Molecular Pharmacology and Receptor Binding Dynamics
Mechanism of Action as a Selective Histamine (B1213489) H1 Receptor Antagonist
Cetirizine's primary mechanism of action is as a potent and highly selective peripheral histamine H1 receptor antagonist. nih.govnih.govfda.gov It operates by competitively binding to H1 receptors located on various cells, including those in the respiratory tract, blood vessels, and gastrointestinal smooth muscle. nih.gov This binding prevents histamine, a key mediator released from mast cells and basophils during an allergic response, from docking with and activating these receptors. patsnap.com By blocking histamine's action, cetirizine (B192768) effectively inhibits the cascade of allergic symptoms such as itching, swelling, and increased vascular permeability. patsnap.comnih.gov
Unlike first-generation antihistamines, cetirizine is a derivative of hydroxyzine (B1673990) and possesses a carboxyl group that renders it more hydrophilic. biomedpharmajournal.org This chemical property limits its ability to cross the blood-brain barrier to a significant extent, resulting in minimal interaction with H1 receptors in the central nervous system (CNS) and thereby reducing sedative effects. nih.govnih.gov In vitro receptor binding studies and ex vivo animal models have confirmed that its principal effects are mediated exclusively through the selective inhibition of peripheral H1 receptors. nih.govfda.gov
Quantitative Characterization of H1 Receptor Binding Affinity (Ki values)
The binding affinity of a compound for a receptor is quantitatively described by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Competition experiments using membranes from cells expressing human H1 histamine receptors have precisely quantified the high affinity of cetirizine and its stereoisomers. nih.govresearchgate.net The racemic mixture of cetirizine demonstrates a strong affinity for the H1 receptor, with the levorotatory enantiomer being the primary active form. wikipedia.org
Data sourced from studies on human H1 histamine receptors. nih.govresearchgate.netwikipedia.org
Stereoselectivity of Enantiomers in H1 Receptor Binding
Cetirizine is a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine). biomedpharmajournal.org Research has conclusively shown that the binding to the human H1 receptor is highly stereoselective. nih.govresearchgate.net
Levocetirizine (B1674955), the (R)-enantiomer, is the active form of the drug and exhibits a significantly higher binding affinity for the H1 receptor than the (S)-enantiomer. wikipedia.orgnih.gov The Ki value for levocetirizine is approximately 3 nM, whereas the Ki for dextrocetirizine is about 100 nM, indicating a roughly 33-fold lower affinity for the dextrorotatory form. nih.govresearchgate.netwikipedia.org This marked difference in affinity confirms that the antihistaminic properties of racemic cetirizine are primarily attributable to the levocetirizine enantiomer. researchgate.net Studies investigating the distribution of the enantiomers have also noted stereoselectivity in plasma protein binding, which influences their pharmacokinetics. diva-portal.org
Kinetic Analysis of Receptor Dissociation (Dissociation Half-Times)
The duration of a drug's action is often related to its receptor binding kinetics, particularly its rate of dissociation from the receptor. For cetirizine's enantiomers, kinetic studies have revealed a profound difference in their dissociation half-times from the human H1 receptor, further explaining the superior activity of levocetirizine. nih.govresearchgate.net
Levocetirizine dissociates from the H1 receptor very slowly, with a half-time of 142 minutes. nih.govucl.ac.be In contrast, the (S)-enantiomer, dextrocetirizine, dissociates much more rapidly, with a half-time of only 6 minutes. nih.govucl.ac.be This slow dissociation of levocetirizine results in a prolonged and sustained receptor occupancy, leading it to act as a "pseudo-irreversible" antagonist in functional studies and contributing to its long duration of clinical effect. nih.govresearchgate.net
Data from kinetic binding studies on human H1 receptors. nih.govucl.ac.be
Role of Molecular Structure and Functional Groups in Receptor Interaction (e.g., Carboxylic Function)
The molecular structure of cetirizine, and specifically its carboxylic acid functional group, plays a critical role in its interaction with the H1 receptor. nih.govnih.gov This carboxylic function is largely responsible for the high-affinity binding and particularly the slow dissociation kinetics of levocetirizine. nih.govucl.ac.be
Studies have shown that modifying this functional group leads to a dramatic change in binding characteristics. When the carboxylic acid is replaced with a hydroxyl or methyl ester analog, the resulting compounds dissociate much more rapidly from the H1 receptor, with half-times of 31 minutes and 7 minutes, respectively. nih.gov This demonstrates the essential contribution of the carboxylate moiety to the prolonged receptor residence time. nih.govucl.ac.be Further investigation through site-directed mutagenesis of the H1 receptor identified that the amino acid residue Lysine (B10760008) 191 (Lys191) is a key interaction point. nih.govnih.gov Mutation of Lys191 to alanine (B10760859) significantly reduced levocetirizine's affinity and decreased its dissociation half-time from 142 minutes to just 13 minutes, confirming a specific interaction between the drug's carboxylic acid and this lysine residue. nih.govucl.ac.be
Investigation of Binding to Non-H1 Receptors (e.g., Muscarinic, Serotonin (B10506), Dopamine, Alpha-Adrenergic)
A defining characteristic of cetirizine as a second-generation antihistamine is its high selectivity for the H1 receptor. nih.govbiomedpharmajournal.org In vitro receptor binding assays have extensively documented its negligible affinity for a wide array of other neurotransmitter and hormone receptors. nih.govfda.govwikipedia.org
Studies show that cetirizine has a 600-fold or greater selectivity for the H1 receptor compared to other sites. nih.govwikipedia.org Specifically, binding studies have demonstrated no measurable affinity for muscarinic acetylcholine (B1216132), serotonin, dopamine, and alpha-adrenergic receptors, even at high concentrations (up to 10 µmol/L). nih.govwikipedia.orgelsevier.es This lack of interaction with other receptors, particularly muscarinic receptors, is the molecular basis for the significantly reduced incidence of anticholinergic side effects compared to first-generation antihistamines. nih.govelsevier.es
Molecular Modeling and Docking Studies of Ligand-Receptor Interactions
Molecular modeling and docking studies have provided detailed insights into the specific interactions between cetirizine and the H1 receptor at an atomic level. These computational models, often based on the crystal structure of the H1 receptor, help visualize how the ligand fits into its binding pocket. nih.govacs.orgnih.gov
These studies confirm the critical role of the terminal carboxylate group of cetirizine. nih.gov Molecular dynamics simulations have shown that this carboxylate forms a strong electrostatic interaction or hydrogen bond with a key lysine residue, identified as Lys191 or Lys179 depending on the specific model, located in the receptor's binding site. nih.govnih.gov This interaction acts as an anchor, contributing to the high affinity and slow dissociation rate of levocetirizine. nih.gov Additionally, the models reveal distinct interactions between the phenyl and chlorophenyl moieties of the enantiomers with other amino acid residues lining the hydrophobic binding pocket, which accounts for the observed stereoselectivity. nih.govmdpi.com
Biochemical Transformation and Transporter Interactions
Metabolic Pathways and Enzymes Involved in Cetirizine (B192768) Transformation
The metabolism of cetirizine is notably limited, a characteristic that sets it apart from many other antihistamines. fda.govnih.gov A significant portion of the drug is excreted from the body unchanged. fda.govwikipedia.org Studies indicate that approximately 50% to 70% of an administered dose is recovered in the urine as the parent drug. fda.gov This suggests a low degree of first-pass metabolism. fda.gov
A key feature of cetirizine's biotransformation is that it does not extensively rely on the cytochrome P450 (CYP450) enzyme system. wikipedia.orgjiaci.orgbiomedpharmajournal.org This is a significant advantage as it minimizes the risk of interactions with other drugs that are substrates, inducers, or inhibitors of these common metabolic enzymes. wikipedia.orgjiaci.org While the metabolism is limited, it does occur through pathways other than the CYP450 system, such as oxidation and conjugation. wikipedia.orgresearchgate.netnih.gov The specific enzymes responsible for the metabolic transformations of cetirizine have not been definitively identified. fda.govdrugbank.compharmacompass.com
The primary metabolic process cetirizine undergoes is oxidative O-dealkylation. fda.govdrugbank.comnih.gov This reaction leads to the formation of a metabolite that possesses negligible antihistaminic activity. fda.govdrugbank.comnih.gov In addition to oxidation, conjugation pathways are also involved in the limited metabolism of cetirizine. wikipedia.orgresearchgate.net Studies have identified various metabolic pathways including hydroxylation, N-oxidation, N-dealkylation, and conjugation with taurine (B1682933) and glutathione. researchgate.net
Non-Cytochrome P450 Mediated Metabolism
Absence of Significant Cytochrome P450 Enzyme Interactions
Cetirizine's minimal reliance on the CYP450 system for its metabolism means it does not significantly interact with drugs that are metabolized by these enzymes. wikipedia.orgjiaci.org Pharmacokinetic interaction studies in adults involving cetirizine with known CYP450 substrates or inhibitors like pseudoephedrine, antipyrine, ketoconazole, erythromycin, and azithromycin (B1666446) have shown no significant interactions. fda.gov While some research notes a minor inhibitory action on certain CYP450 isoenzymes, such as CYP2E1, at concentrations higher than clinically observed, this is not considered clinically relevant. jiaci.orgkoreascience.kr This lack of significant CYP450 interaction is a key factor in its favorable drug-drug interaction profile. nih.govwikipedia.org
Interactions with Efflux Transporters
Beyond metabolic enzymes, cetirizine's interaction with efflux transporters, particularly P-glycoprotein, is a critical aspect of its pharmacology.
P-glycoprotein (P-gp), an efflux transporter found in various tissues including the intestine and the blood-brain barrier, plays a role in the disposition of cetirizine. nih.gov Research has established that cetirizine is a substrate for P-gp. wikipedia.orgbiomedpharmajournal.orgnih.gov This interaction is believed to be one reason for its poor penetration across the blood-brain barrier, contributing to its non-sedating properties. wikipedia.org
Furthermore, studies have demonstrated that cetirizine can also act as a P-gp inhibitor. nih.govnih.govresearchgate.net This dual characteristic as both a substrate and an inhibitor suggests a complex interaction with the transporter.
| Study Type | Cell Line / Model | Key Finding | Reference |
|---|---|---|---|
| In vitro Rhodamine 123 Efflux Assay | Caco-2 cells | Cetirizine treatment significantly increased the uptake of Rhodamine 123, a P-gp substrate, indicating P-gp inhibition. | nih.govnih.gov |
| In vitro Western Blot Analysis | Caco-2 cells | Cetirizine treatment led to a decrease in the band intensity of P-gp, suggesting it alters P-gp expression. | nih.govnih.gov |
| In situ Single-Pass Intestinal Perfusion | Rat model | The presence of cetirizine significantly increased the intestinal permeability of digoxin (B3395198), a known P-gp substrate. | nih.govnih.gov |
| Brain Concentration Studies | Mice models | P-gp influences the brain concentration of cetirizine, confirming it as a P-gp substrate. | nih.gov |
The mechanisms by which cetirizine modulates P-gp appear to be multifaceted. nih.gov One proposed mechanism is competitive inhibition, where cetirizine and other P-gp substrates compete for the same binding sites on the transporter. nih.gov This is supported by findings that as cetirizine concentration increases, the intestinal permeability of digoxin (another P-gp substrate) also increases, while the permeability of cetirizine itself decreases. nih.gov
Additionally, evidence suggests that cetirizine can down-regulate the expression of P-gp, as shown by Western blot analysis where P-gp protein levels decreased after treatment with cetirizine. nih.govnih.gov Therefore, it is speculated that cetirizine's interaction with P-gp involves both direct competition at the binding site and modulation of the transporter's expression. nih.gov
Implications for Co-administration with P-gp Substrate Drugs
Cetirizine has been identified as a substrate for P-glycoprotein (P-gp), a crucial efflux transporter involved in drug absorption and disposition. nih.govresearchgate.net This relationship has significant implications for drug-drug interactions. The activity of P-gp can be altered by various co-administered drugs, potentially affecting cetirizine's plasma concentration. For instance, P-gp inhibitors may increase cetirizine levels, while inducers could decrease them. medscape.com
Conversely, research indicates that cetirizine itself can act as a P-gp inhibitor. nih.govnih.govdrugbank.com This inhibitory action suggests that cetirizine can affect the pharmacokinetics of other drugs that are P-gp substrates. A study investigating this interaction demonstrated that cetirizine could down-regulate both the function and expression of P-glycoprotein. nih.gov This effect was observed in vitro using Caco-2 cells and in situ in a rat intestinal permeability model. nih.govnih.gov
In the in vitro part of the study, Caco-2 cells treated with 100 µM of cetirizine showed a significant increase in the intracellular accumulation of Rhodamine-123, a known P-gp substrate. nih.gov The in situ experiments revealed that the intestinal permeability of digoxin, another P-gp substrate, was significantly increased when co-administered with cetirizine in a dose-dependent manner. nih.govresearchgate.net These findings suggest that by inhibiting P-gp, cetirizine can enhance the absorption and bioavailability of co-administered P-gp substrate drugs, which could lead to clinically relevant drug interactions. nih.gov Therefore, caution is advised when cetirizine is administered concurrently with P-gp substrate drugs, particularly those with a narrow therapeutic index. nih.govdrugbank.com
| Co-administered Compound | Concentration | Increase in Digoxin Permeability (vs. Control) | Statistical Significance (p-value) |
|---|---|---|---|
| Cetirizine | 0.2 µM | 1.3 times | Not Significant |
| Cetirizine | 10 µM | 2.0 times | p < 0.01 |
| Cetirizine | 100 µM | 2.6 times | p < 0.01 |
Protein Binding Studies (e.g., Plasma Protein Binding)
Cetirizine exhibits high binding to plasma proteins. tmda.go.tzdrugbank.com Across multiple studies, the mean plasma protein binding is consistently reported to be approximately 93%. nih.govfda.govwikipedia.org This binding is largely independent of the drug's concentration within the therapeutic plasma level range of 25 to 1,000 ng/mL. fda.govwikipedia.org
| Parameter | Finding | Source(s) |
|---|---|---|
| Mean Plasma Protein Binding | 93% | nih.govtmda.go.tzdrugbank.comfda.gov |
| Reported Binding Range | 88-96% | wikipedia.org |
| Concentration Dependency | Independent in the range of 25-1000 ng/mL | fda.govwikipedia.org |
| Primary Binding Protein | Albumin | wikipedia.org |
Pharmaceutical Preformulation and Formulation Design Principles
Preformulation Studies for Formulation Development
Preformulation studies are the foundational phase in the development of a pharmaceutical dosage form. For cetirizine (B192768) dihydrochloride (B599025), these studies are crucial for characterizing the drug substance and understanding its physicochemical properties to guide the formulation design.
Material Characterization and Powder Flow Properties
The material characterization of cetirizine dihydrochloride is essential for developing a stable and effective dosage form. Studies have utilized the SeDeM (Sediment Delivery Model) expert system to characterize the active pharmaceutical ingredient (API) and to aid in the formulation of orally disintegrating tablets. nih.govcmu.ac.th This system evaluates various parameters to determine the suitability of a powder for direct compression.
The powder flow properties of cetirizine dihydrochloride have been identified as a critical factor, with some studies indicating deficiencies in flowability. cmu.ac.th To address this, various excipients with superior flow characteristics are often incorporated into formulations. cmu.ac.th The flow properties of powder blends containing cetirizine dihydrochloride are typically evaluated using standard pharmacopeial methods.
Interactive Table: Powder Flow Properties of Cetirizine Dihydrochloride Blends
| Parameter | Result | Evaluation | Reference |
|---|---|---|---|
| Angle of Repose | 27.8° ± 0.5° | Good flow | ijarsct.co.in |
| Bulk Density | 0.43 ± 0.02 g/mL | Acceptable | ijarsct.co.in |
| Tapped Density | 0.51 ± 0.01 g/mL | Acceptable | ijarsct.co.in |
| Carr's Index | 15.6 ± 0.4% | Fair flow | ijarsct.co.in |
| Hausner Ratio | 1.18 ± 0.03 | Good compressibility | ijarsct.co.in |
Note: The values presented are from different formulation blends and may not represent the properties of the pure drug substance.
Investigations into Solubility Characteristics for Formulation Optimization
Cetirizine dihydrochloride is known to be a water-soluble drug. researchgate.net Specifically, its active R (-) enantiomer, levocetirizine (B1674955) dihydrochloride, is freely soluble in water and also shows solubility in ethanol, methanol (B129727), and hydrochloric acid, while being insoluble in methylene (B1212753) chloride and acetone. innovareacademics.in This high water solubility is a key characteristic that influences formulation strategies, particularly for oral liquid and immediate-release solid dosage forms.
Despite its aqueous solubility, challenges can arise in specific delivery systems. For instance, the transdermal absorption of cetirizine hydrochloride is poor due to its water-soluble nature. tandfonline.com To overcome this, research has been conducted on the development of water-in-oil (w/o) microemulsions to serve as a carrier that is more compatible with the intercellular lipid bimolecular membrane of the skin, potentially enhancing penetration through the horny layer. tandfonline.com
Drug-Excipient Compatibility Assessments
Ensuring the compatibility of the active pharmaceutical ingredient with various excipients is a critical step in formulation development to prevent degradation of the drug and ensure the stability of the final product.
Spectroscopic Compatibility Studies (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to investigate potential chemical interactions between cetirizine dihydrochloride and the excipients used in the formulation. ijarsct.co.inindexcopernicus.cominnovareacademics.in In these studies, the FTIR spectra of the pure drug, individual excipients, and their physical mixtures are recorded and compared. The absence of significant shifts in the positions of the characteristic peaks of cetirizine dihydrochloride or the disappearance of its functional group peaks in the spectra of the mixtures indicates a lack of chemical interaction.
FTIR studies have consistently demonstrated the compatibility of cetirizine dihydrochloride with a wide range of common pharmaceutical excipients, including:
Microcrystalline Cellulose (B213188) (MCC) ijarsct.co.in
Lactose (B1674315) ijarsct.co.in
Sodium Starch Glycolate (SSG) ijarsct.co.ininnovareacademics.in
Crospovidone ijarsct.co.in
HPMC (Hydroxypropyl Methylcellulose) indexcopernicus.com
Polyvinylpyrrolidone (B124986) (PVP) innovareacademics.in
Talc innovareacademics.in
Magnesium Stearate ijarsct.co.in
Camphor researchgate.net
Mannitol (B672) researchgate.net
Croscarmellose Sodium researchgate.net
The characteristic peaks of cetirizine dihydrochloride, such as those corresponding to the C-Cl bond, carboxylic acid, and aromatic C-H stretching, remain unchanged in the presence of these excipients, confirming their compatibility. nih.gov
Thermal Analysis for Compatibility (DSC, TGA)
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to assess the physical and chemical compatibility of cetirizine dihydrochloride with excipients.
Differential Scanning Calorimetry (DSC): DSC thermograms of pure cetirizine dihydrochloride show a characteristic endothermic peak corresponding to its melting point. This peak is typically observed in the range of 201°C to 220°C. researchgate.netresearchgate.net When cetirizine dihydrochloride is mixed with compatible excipients, its melting peak generally remains unchanged, indicating no significant interaction. researchgate.net The absence or significant shift of this peak in a drug-excipient mixture could suggest a potential incompatibility.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For cetirizine dihydrochloride, TGA results reveal that major thermal degradation occurs in distinct temperature ranges, for instance, between 165–227°C and 247–402°C. researchgate.net TGA, in conjunction with DSC, helps in evaluating the thermal stability of the drug alone and in the presence of excipients. sjf.edu These analyses can reveal interactions that might not be evident from FTIR alone, such as the influence of an excipient on the degradation temperature of the drug.
Interactive Table: Thermal Events of Cetirizine Dihydrochloride
| Thermal Analysis Technique | Event | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|---|
| DSC | Melting | ~201 - 220 | Sharp endothermic peak | researchgate.netresearchgate.net |
| TGA | Degradation | 165 - 227 | Initial weight loss | researchgate.net |
Physical Observation and Stability Testing in Excipient Blends
Physical observation and stability testing of cetirizine dihydrochloride in various excipient blends are conducted to ensure the long-term quality of the final formulation. Stability studies are typically performed under controlled conditions as per the International Council for Harmonisation (ICH) guidelines, involving different temperatures and relative humidity (RH) levels (e.g., 30°C ± 2°C / 65% RH ± 5% for long-term and 40°C ± 2°C / 75% RH ± 5% for accelerated studies). asiapharmaceutics.info
These studies have shown that cetirizine dihydrochloride is more stable in solid dosage forms, such as tablets, compared to liquid dosage forms like syrups. asiapharmaceutics.info During stability testing, formulations are periodically withdrawn and analyzed for any changes in physical appearance, such as color change or crystal growth, as well as for drug content and degradation products. asiapharmaceutics.infoijprajournal.com For example, effervescent tablets of levocetirizine dihydrochloride were stored for 90 days and analyzed for visual defects, hardness, and friability, showing good stability. innovareacademics.in Similarly, fast dissolving tablets have been shown to be stable for at least 3 months. researchgate.net
Advanced Formulation Strategies
Advanced formulation strategies for cetirizine dihydrochloride primarily focus on enhancing patient compliance and optimizing drug delivery. These strategies include the development of patient-friendly dosage forms like fast-dissolving films and tablets, and oral lyophilisates, which are particularly beneficial for pediatric and geriatric populations who may have difficulty swallowing conventional tablets. cmu.ac.thiajps.com Another critical aspect is masking the intensely bitter taste of the drug and ensuring the physical and chemical stability of the final product. nih.govnih.gov
Fast-dissolving oral films (FDOFs) and tablets (FDTs) of cetirizine dihydrochloride are designed to disintegrate or dissolve rapidly in the oral cavity without the need for water. nih.gov This leads to faster drug absorption and a quicker onset of action. ijrpr.com
Fast Dissolving Oral Films (FDOFs):
The solvent casting method is commonly used to prepare FDOFs. ijrpr.comnepjol.info This involves dissolving a film-forming polymer, the drug, and other excipients in a suitable solvent to form a homogenous solution, which is then cast and dried. ijrpr.com Key components in the formulation of this compound FDOFs include:
Film-Forming Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinyl alcohol (PVA) are frequently used polymers. ijrpr.comnepjol.info The concentration of the polymer is a critical factor; lower concentrations generally lead to a faster drug release rate, while higher concentrations can decrease it. nepjol.info For instance, films made with HPMC 3cps at a concentration of 200 mg have been shown to release 98.5% of the drug in 2 minutes. ijrpr.com
Plasticizers: Glycerin is a commonly used plasticizer, typically at a concentration of 5-20% of the polymer's weight. cmu.ac.thijrpr.com Plasticizers are essential for providing flexibility and preventing the film from becoming brittle. cmu.ac.th
Superdisintegrants: These agents facilitate the rapid breakdown of the film or tablet upon contact with saliva. ijprdjournal.com
Taste-Masking Agents: Sweeteners like aspartame (B1666099) are incorporated to improve the palatability of the formulation. nepjol.inforesearchgate.net
Research has shown that the disintegration time of these films can be as low as 28-60 seconds. ijrpr.com One study found that a formulation with a minimal concentration of HPMC as the sole polymer achieved a drug release of 91.58%. nepjol.info
Fast Dissolving Tablets (FDTs):
Direct compression is a popular method for manufacturing FDTs of this compound. iajps.comglobalresearchonline.net This involves blending the drug with superdisintegrants and other excipients and then compressing the mixture into tablets.
Superdisintegrants: Croscarmellose sodium, sodium starch glycolate, crospovidone, and low-substituted hydroxypropyl cellulose (L-HPC) are commonly used superdisintegrants. iajps.comglobalresearchonline.net Studies have shown that croscarmellose sodium can lead to faster drug release than sodium starch glycolate. iajps.com A formulation containing croscarmellose sodium demonstrated a disintegration time of 45±2 seconds. iajps.com Another study found that a formulation with 6 percent crospovidone resulted in a drug release of 99.60% within 15 minutes. globalresearchonline.net
Binders and Fillers: Hydroxypropyl methylcellulose (HPMC) can be used as a binder, and calcium carbonate can act as a filler. ijprdjournal.com
| Formulation | Key Excipients | Disintegration/Dissolution Highlights | Reference |
| Fast Dissolving Oral Film | HPMC (200 mg) | 98.5% drug release in 2 minutes | ijrpr.com |
| Fast Dissolving Oral Film | HPMC (low concentration) | 91.58% drug release | nepjol.info |
| Fast Dissolving Tablet | Croscarmellose sodium | Disintegration time of 45±2 seconds | iajps.com |
| Fast Dissolving Tablet | Crospovidone (6%) | 99.60% drug release in 15 minutes | globalresearchonline.net |
Oral lyophilisates (OLs) are solid dosage forms that are produced through a freeze-drying process. nih.gov This results in a highly porous structure that dissolves almost instantly when it comes in contact with saliva. nih.gov For cetirizine dihydrochloride, OLs offer a promising alternative to conventional dosage forms. nih.gov
A preformulation study for a cetirizine dihydrochloride oral lyophilisate utilized mannitol and polyvinylpyrrolidone (PVP K30) as bulking agents. nih.govnih.govplos.org A design of experiments (DoE) was conducted to find the optimal combination of these excipients with the drug. nih.govnih.govplos.org The study revealed that a higher proportion of PVP K30 was effective in preventing the formation of metastable forms of mannitol, which can be generated during the lyophilization process. nih.govnih.govplos.org
| Excipient | Role | Key Finding | Reference |
| Mannitol | Bulking Agent | Can form metastable polymorphs during lyophilization. | nih.govnih.govplos.org |
| Polyvinylpyrrolidone (PVP K30) | Bulking Agent, Stabilizer | A higher proportion prevents the formation of mannitol's metastable forms. | nih.govnih.govplos.org |
The extremely bitter taste of cetirizine dihydrochloride is a significant challenge in the formulation of oral dosage forms, particularly for liquid and orally disintegrating preparations. nih.govnih.gov Several technologies have been employed to mask this bitterness:
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, thereby reducing its interaction with taste receptors. One study investigated the use of natural cyclodextrins and a randomly methylated β-cyclodextrin (RM β-CD) derivative to mask the bitterness of cetirizine in oral liquid formulations. annexpublishers.com The results, based on a human gustatory sensation test, showed that RM β-CD significantly reduced the bitterness intensity. annexpublishers.com
Use of Ion Exchange Resins: Anionic exchange resins, such as Kyron T-134, can be used to form a drug-resin complex. pharmtech.com This complex effectively masks the bitter taste of cetirizine dihydrochloride and can be incorporated into a reconstitutable suspension. pharmtech.com
Polymer Coating: Coating drug particles with a polymer barrier is another effective taste-masking strategy. Eudragit® E PO, a methacrylate-based copolymer, has been used to create microparticles of cetirizine dihydrochloride through spray-drying. nih.gov An electronic tongue assessment confirmed the effectiveness of this method in masking the bitter taste. nih.gov These taste-masked microparticles can then be formulated into orally disintegrating tablets and lyophilisates. researchgate.net Fluidized bed coating with a methacrylic pH-sensitive copolymer has also been successfully used to taste-mask cetirizine HCl granules. nih.gov
Use of Sweeteners and Flavors: In addition to the above technologies, sweeteners and flavoring agents are commonly incorporated into formulations to improve palatability. nepjol.inforesearchgate.net For example, aspartame has been used in fast-dissolving oral films of this compound. nepjol.info
| Technology | Agent | Mechanism/Outcome | Reference |
| Complexation | Randomly Methylated β-Cyclodextrin (RM β-CD) | Encapsulation of the drug molecule, leading to a significant reduction in bitterness. | annexpublishers.com |
| Ion Exchange | Kyron T-134 (anionic exchange resin) | Formation of a drug-resin complex to mask the bitter taste. | pharmtech.com |
| Polymer Coating (Spray-Drying) | Eudragit® E PO (methacrylate-based copolymer) | Creation of a polymer barrier around the drug particles to prevent interaction with taste receptors. | nih.gov |
| Polymer Coating (Fluidized Bed) | Methacrylic pH-sensitive copolymer | Coating of drug granules to mask taste. | nih.gov |
| Sweeteners | Aspartame | Enhancement of palatability. | nepjol.info |
The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline and amorphous forms, can significantly influence its stability, dissolution, and bioavailability. While some sources state that there are no reported polymorphic forms of cetirizine dihydrochloride, other research has identified different solid forms. google.comgeneesmiddeleninformatiebank.nl
One patent describes a crystalline Form I of dextrorotatory cetirizine dihydrochloride, as well as amorphous forms of both the dextrorotatory and levorotatory dihydrochloride salts. google.com The stability and interconversion of these forms can be influenced by the presence of excipients during formulation and storage.
A study on the formulation of an oral lyophilisate of cetirizine dihydrochloride highlighted the impact of excipients on crystallization. plos.org In this study, mannitol, a common bulking agent, was found to generate metastable forms during the freeze-drying process. plos.org However, the inclusion of a higher proportion of polyvinylpyrrolidone (PVP K30) was shown to prevent the formation of these unstable mannitol polymorphs, thereby ensuring the stability of the final product. plos.org
Furthermore, the choice of excipients can be critical in preventing chemical degradation. For example, many commercially available cetirizine tablets contain lactose. tabletscapsules.com However, lactose can be problematic for a significant portion of the population with lactose intolerance. tabletscapsules.com Studies have explored the substitution of lactose with other excipients like dextrates, which have comparable powder characteristics and can be used in direct compression formulations. tabletscapsules.com It has also been noted that cetirizine can potentially react with preservatives like methylparaben, indicating a possible incompatibility. researchgate.net
Preclinical Pharmacodynamic Investigations and Cellular Models
Antihistaminic Activity in In Vitro and Ex Vivo Animal Models
Cetirizine (B192768) dihydrochloride (B599025) is a potent and selective antagonist of peripheral H1-receptors. tmda.go.tz Its principal effects are mediated through the selective inhibition of these receptors. fda.govdrugbank.com This antihistaminic activity has been extensively documented in a variety of animal and human models. fda.govdrugbank.comdrugs.com
In vitro receptor binding studies have demonstrated that cetirizine has no measurable affinity for receptors other than the H1 receptors. fda.govdrugbank.comdrugs.com Specifically, at concentrations up to 10 μM, it maintains its selectivity. Further investigations in both in vivo and ex vivo animal models have revealed negligible anticholinergic and antiserotonergic activity. fda.govdrugbank.comdrugs.com
Studies in healthy volunteers have shown that cetirizine strongly inhibits the wheal and flare reactions induced by high concentrations of histamine (B1213489) in the skin. tmda.go.tz This clinical inhibition of the wheal and flare response can occur within 20 minutes of a single oral dose and can persist for 24 hours. researchgate.net
Table 1: Summary of Antihistaminic Activity of Cetirizine Dihydrochloride in Preclinical Models
| Model Type | Key Finding | Reference |
|---|---|---|
| In Vitro Receptor Binding | No measurable affinity for receptors other than H1 receptors. fda.govdrugbank.comdrugs.com | fda.govdrugbank.comdrugs.com |
| In Vivo/Ex Vivo Animal Models | Negligible anticholinergic and antiserotonergic activity. fda.govdrugbank.comdrugs.com | fda.govdrugbank.comdrugs.com |
| Human Models (Healthy Volunteers) | Strong inhibition of histamine-induced wheal and flare reactions. tmda.go.tz | tmda.go.tz |
| Rat Autoradiography | Negligible penetration into the brain. fda.govdrugs.comnih.govfda.govfda.gov | fda.govdrugs.comnih.govfda.govfda.gov |
| Mouse Ex Vivo Experiments | Systemically administered cetirizine does not significantly occupy cerebral H1 receptors. fda.govdrugs.comnih.govfda.govfda.gov | fda.govdrugs.comnih.govfda.govfda.gov |
Anti-inflammatory Properties of Cetirizine Dihydrochloride
Beyond its primary antihistaminic effects, cetirizine exhibits anti-inflammatory properties that are independent of H1 receptor antagonism. wikipedia.org These properties contribute to its therapeutic effects in allergic conditions.
Inhibition of Eosinophil Chemotaxis
Cetirizine has been shown to inhibit the late-phase recruitment of eosinophils in the skin and conjunctiva of atopic individuals subjected to allergen challenges. tmda.go.tz It also inhibits eosinophil chemotaxis during the secondary phase of an allergic response. medchemexpress.com In vitro studies have demonstrated that cetirizine can inhibit eotaxin-induced eosinophil transendothelial migration through both dermal and lung cells. mcaz.co.zw Furthermore, in ovalbumin-sensitized mice, cetirizine treatment significantly reduced allergen-induced eosinophilia in the peritoneal fluid. nih.gov Studies have also shown that cetirizine can inhibit the in vitro chemotactic response of T lymphocytes and monocytes. nih.gov
Table 2: Cetirizine's Effect on Eosinophil Chemotaxis
| Model/Study Type | Key Finding | Reference |
|---|---|---|
| Atopic Subjects (Allergen Challenge) | Inhibits late-phase recruitment of eosinophils in skin and conjunctiva. tmda.go.tz | tmda.go.tz |
| In Vitro (Boyden chambers and cell layers) | Inhibits eotaxin-induced eosinophil transendothelial migration. mcaz.co.zw | mcaz.co.zw |
| Ovalbumin-Sensitized Mice | Significantly reduced allergen-induced eosinophilia. nih.gov | nih.gov |
| In Vitro (Human Eosinophils) | Inhibits IL-5-dependent eosinophil survival. nih.gov | nih.gov |
| In Vitro (Human Leukocytes) | Inhibits chemotaxis of monocytes and T-lymphocytes. nih.gov | nih.gov |
Regulation of Leukotriene B4 (LTB4) Release
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory processes. nih.gov Studies have shown that cetirizine can regulate the release of LTB4. In ex vivo studies, treatment with cetirizine led to a decreased production of LTB4 by neutrophils in individuals with allergic rhinitis. nih.gov This effect was also observed in in vitro studies with cetirizine concentrations of 10⁻⁸ to 10⁻⁶M. nih.gov Furthermore, preincubation of neutrophil granulocytes with cetirizine significantly decreased the amount of LTB4 generated upon stimulation with fMLP or NaF. nih.gov This inhibitory action on LTB4 production suggests that cetirizine can act on inflammatory cell recruitment. nih.gov
Table 3: Regulation of Leukotriene B4 (LTB4) Release by Cetirizine
| Study Type | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Ex Vivo | Neutrophils (Allergic Rhinitis Patients) | Decreased LTB4 production. nih.gov | nih.gov |
| In Vitro | Neutrophils (Allergic and Healthy Subjects) | Decreased LTB4 production at 10⁻⁸-10⁻⁶M. nih.gov | nih.gov |
| In Vitro | Neutrophil Granulocytes | Significantly decreased LTB4 generation after fMLP or NaF stimulation. nih.gov | nih.gov |
Modulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression
Cetirizine has been shown to modulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in inflammatory cell recruitment. In a study involving adult patients, levocetirizine (B1674955), the active enantiomer of cetirizine, was found to inhibit the release of VCAM-1. mcaz.co.zw This effect was observed within the first 6 hours of a pollen-induced reaction. mcaz.co.zw Additionally, the inhibition of the NF-κB transcription factor complex by levocetirizine has been shown to suppress the endothelial production of VCAM-1 stimulated by histamine. nih.gov In allergic subjects, cetirizine has been noted to decrease the expression of VCAM-1, contributing to its anti-inflammatory effect. researchgate.net
Table 4: Modulation of VCAM-1 Expression by Cetirizine
| Compound | Study Model | Key Finding | Reference |
|---|---|---|---|
| Levocetirizine | In Vivo (Skin Chamber Technique) | Inhibition of VCAM-1 release in pollen-induced reaction. mcaz.co.zw | mcaz.co.zw |
| Levocetirizine | Endothelial Cells | Suppression of histamine-stimulated VCAM-1 production via NF-κB inhibition. nih.gov | nih.gov |
| Cetirizine | Allergic Subjects | Decreased expression of VCAM-1. researchgate.net | researchgate.net |
Suppression of NF-κB Pathway and Cytokine/Chemokine Regulation
Cetirizine demonstrates anti-inflammatory effects through the suppression of the NF-κB pathway and the regulation of various cytokines and chemokines. wikipedia.org It has been shown to inhibit the activation of NF-κB, a key transcription factor in the expression of inflammatory mediators. wiley.comnih.gov This inhibition leads to a downregulation of IL-8 release from epithelial cells. researchgate.net
In ovalbumin-sensitized mice, cetirizine significantly decreased the gene expression of IL-4, IL-5, and INF-gamma in nasal-associated lymphoid tissue (NALT). nih.gov Furthermore, cetirizine has been found to inhibit the production of macrophage migration inhibitory factor (MIF) and, consequently, MIF-induced IL-8 production in a human keratinocyte cell line. nih.gov The levorotatory enantiomer, levocetirizine, has been shown to suppress the endothelial production of eotaxin, IL-1β, and TNF-α, which is induced by histamine, through the inhibition of the NF-κB transcription factor complex. nih.gov
Table 5: Suppression of NF-κB Pathway and Cytokine/Chemokine Regulation by Cetirizine
| Target | Model/Cell Type | Effect of Cetirizine/Levocetirizine | Reference |
|---|---|---|---|
| NF-κB | Epithelial Cells | Inhibition of activation, leading to reduced IL-8 release. wiley.comresearchgate.net | wiley.comresearchgate.net |
| IL-4, IL-5, INF-gamma | Ovalbumin-Sensitized Mice (NALT) | Significantly decreased gene expression. nih.gov | nih.gov |
| MIF | Human Keratinocyte Cell Line | Inhibition of production. nih.gov | nih.gov |
| MIF-induced IL-8 | Human Keratinocyte Cell Line | Inhibition of production. nih.gov | nih.gov |
| Eotaxin, IL-1β, TNF-α | Endothelial Cells | Suppression of histamine-induced production (by Levocetirizine). nih.gov | nih.gov |
Brain Penetration and Central H1 Receptor Occupancy in Preclinical Models
A key characteristic of second-generation antihistamines like cetirizine is their limited penetration of the blood-brain barrier. Autoradiographic studies using radiolabeled cetirizine in rats have demonstrated negligible penetration into the brain. fda.govdrugs.comnih.govfda.govfda.gov Consistent with this, ex vivo experiments in mice have shown that systemically administered cetirizine does not lead to significant occupation of cerebral H1 receptors. fda.govdrugs.comnih.govfda.govfda.gov
Positron emission tomography (PET) studies in humans have provided more quantitative insights. One study found that a 10 mg dose of cetirizine resulted in a brain H1 receptor occupancy (H1RO) of 12.6%, while a 20 mg dose led to 25.2% occupancy. wikipedia.orgwiley.com In comparison, the first-generation antihistamine hydroxyzine (B1673990) (30 mg) showed a much higher H1RO of 67.6%. wiley.com Another PET study found no significant difference in the mean brain H1RO after administration of 5 mg levocetirizine (8.1%) compared to placebo. tandfonline.com It is generally considered that a brain H1 receptor occupancy of less than 20% is non-sedating. wikipedia.org However, some research suggests that P-glycoprotein (P-gp) efflux may limit cetirizine's brain entry, as a 6.45-fold increase in CNS exposure was seen in P-gp-deficient mice. researchgate.net
Table 6: Brain Penetration and Central H1 Receptor Occupancy of Cetirizine
| Model/Study Type | Key Finding | Reference |
|---|---|---|
| Rat Autoradiography | Negligible penetration into the brain. fda.govdrugs.comnih.govfda.govfda.gov | fda.govdrugs.comnih.govfda.govfda.gov |
| Mouse Ex Vivo Experiments | Does not significantly occupy cerebral H1 receptors. fda.govdrugs.comnih.govfda.govfda.gov | fda.govdrugs.comnih.govfda.govfda.gov |
| Human PET Study | 10 mg dose: 12.6% H1RO; 20 mg dose: 25.2% H1RO. wikipedia.orgwiley.com | wikipedia.orgwiley.com |
| Human PET Study (Levocetirizine) | 5 mg dose: 8.1% H1RO (not significantly different from placebo). tandfonline.com | tandfonline.com |
| P-gp-deficient Mice | 6.45-fold increase in CNS exposure to cetirizine. researchgate.net | researchgate.net |
Negligible Anticholinergic and Antiserotonergic Activity in Animal Models
Preclinical evaluations of cetirizine using both in vitro and in vivo animal models have consistently demonstrated its high selectivity for the histamine H₁ receptor, with negligible activity at cholinergic and serotonergic receptors. drugbank.comdrugs.comfda.govresearchgate.net This selectivity is a hallmark of second-generation antihistamines and distinguishes cetirizine from first-generation agents, which often exhibit significant anticholinergic and other off-target effects. uomustansiriyah.edu.iqauburn.edu
In vitro receptor binding studies have been crucial in quantifying cetirizine's receptor selectivity. Competition experiments using radiolabeled compounds have shown that cetirizine has a high affinity for human H₁ receptors, with a reported equilibrium dissociation constant (Kᵢ) of approximately 6 nM. wikipedia.orgucl.ac.be In contrast, its affinity for other receptors, including a panel of muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors, is substantially lower. uomustansiriyah.edu.iqwikipedia.org Studies have quantified this selectivity, showing that cetirizine is at least 600-fold more selective for the H₁ receptor compared to a wide variety of other neuroreceptors and ion channels. wikipedia.orgucl.ac.be Specifically, its selectivity for the H₁ receptor is over 20,000-fold greater than for the five subtypes of muscarinic acetylcholine receptors. wikipedia.org
Table 1: Comparative Receptor Binding Affinity of Cetirizine This table displays the binding affinity (Ki) of cetirizine for the histamine H₁ receptor compared to its affinity for muscarinic and serotonin receptors, highlighting its high selectivity.
| Receptor Target | Binding Affinity (Ki) | Selectivity Ratio (vs. H₁) |
|---|---|---|
| Histamine H₁ | ~6 nM | - |
| Muscarinic Acetylcholine Receptors (M1-M5) | >10,000 nM | >20,000-fold lower affinity |
| Serotonin Receptors | >10,000 nM | >600-fold lower affinity |
| α-Adrenergic Receptors | >10,000 nM | >600-fold lower affinity |
Data sourced from references wikipedia.orgucl.ac.be.
This high in vitro selectivity translates to a lack of functional anticholinergic and antiserotonergic effects in animal models. drugs.comfda.gov In a comparative study, cetirizine was shown to be inactive in functional assays designed to measure anticholinergic activity. nih.gov For instance, it did not inhibit carbachol-induced contractions in isolated guinea pig trachealis muscle, even at high concentrations (up to 3 x 10⁻⁴ M). nih.gov Furthermore, in an in vivo model using anesthetized rats, systemically administered cetirizine had no significant effect on the hypotensive responses induced by acetylcholine, further confirming its lack of anticholinergic activity in vivo. nih.gov These findings are consistent across various in vivo and ex vivo animal models which have established the negligible anticholinergic and antiserotonergic profile of the compound. drugbank.comresearchgate.netophthalmologytimes.com Autoradiographic studies in rats using radiolabeled cetirizine also showed insignificant penetration into the brain, and ex vivo experiments in mice demonstrated that systemically administered cetirizine does not occupy cerebral H₁ receptors to a significant degree. drugs.comfda.govfda.gov
Table 2: Summary of Functional Anticholinergic Activity in Animal Models This table summarizes the findings from key functional bioassays in animal models investigating the anticholinergic potential of cetirizine.
| Animal Model | Bioassay | Finding | Conclusion |
|---|---|---|---|
| Guinea Pig | In vitro inhibition of carbachol-induced tracheal contractions | Cetirizine was inactive and did not antagonize cholinergic responses. nih.gov | Negligible anticholinergic activity at the tissue level. |
Collectively, these preclinical pharmacodynamic studies, encompassing both receptor binding assays and functional animal models, provide a robust body of evidence for the high selectivity of cetirizine for the H₁ receptor, with minimal to no significant interaction with muscarinic cholinergic or serotonergic receptor systems. ucl.ac.benih.govumw.edu.pl
Chemical Stability and Degradation Pathway Analysis
Forced Degradation Studies (e.g., Acidic, Oxidative Conditions)
Forced degradation, or stress testing, is conducted under various conditions as mandated by guidelines from the International Conference on Harmonisation (ICH). ijpcsonline.com Studies have shown that cetirizine (B192768) dihydrochloride (B599025) is susceptible to degradation under hydrolytic (acidic and neutral), oxidative, and photolytic conditions, while it remains relatively stable under alkaline and dry heat conditions. ijpcsonline.comnih.gov
Under acidic hydrolysis (e.g., 0.1 M to 2 M HCl) and oxidative conditions (e.g., 0.5% to 33% H₂O₂), the compound shows significant instability. nih.govnih.govnih.gov One study found that degradation in 2 M HCl and 0.5% H₂O₂ followed pseudo-first-order kinetics. nih.govnih.govresearchgate.net The degradation was observed to be rapid in 1% H₂O₂. nih.gov In contrast, the drug exhibits considerable stability in basic conditions, with very little degradation observed even in 5 M NaOH at 90°C over 48 hours. nih.gov
The table below summarizes the findings from various forced degradation studies.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | No. of Degradants | Source |
| Acid Hydrolysis | 2 M HCl | 70-90°C | 72 h | Unstable | Not Specified | nih.govnih.gov |
| 0.1 M HCl | 105°C | Not Specified | 19% | 5 | nih.gov | |
| Base Hydrolysis | 0.1 M NaOH | 105°C | Not Specified | 15% | 12 | nih.gov |
| 5 M NaOH | 90°C | 48 h | Insignificant | Not Specified | nih.gov | |
| Oxidation | 0.5% H₂O₂ | 50-80°C | 3 h | Unstable | Multiple small peaks | nih.govresearchgate.net |
| 33% H₂O₂ | Room Temp | 24 h | 79% | 5 | nih.gov | |
| 0.3% H₂O₂ | Reflux | 48 h | ~99% | 1 major | ijpcsonline.com | |
| Photolytic (UV) | UV Lamp | Not Specified | 24 h | 9% | 4 | nih.gov |
| Photolytic (IR) | IR Lamp | Not Specified | 24 h | 8% | 4 | nih.gov |
| Dry Heat | Dry Air Oven | 105°C | Not Specified | 3% | 6 | nih.gov |
Isolation and Characterization of Degradation Products
The analysis of samples from forced degradation studies, typically using High-Performance Liquid Chromatography (HPLC), allows for the separation, isolation, and subsequent characterization of degradation products. ijpcsonline.comnih.gov Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are then employed to elucidate the structures of these products. ijpcsonline.comresearchgate.netnih.gov
Under acidic and neutral hydrolytic stress, the primary degradation product formed has been identified as α-(4-chlorophenyl) benzyl (B1604629) alcohol . ijpcsonline.com In oxidative conditions, the main degradation product is characterized as 4-chlorobenzophenone (B192759) . ijpcsonline.com Another significant oxidation product, particularly in formulations containing polyethylene (B3416737) glycol (PEG), has been identified as cetirizine N-oxide . researchgate.netnih.gov This was confirmed by subjecting pure cetirizine to selective oxidation with hydrogen peroxide and comparing the resulting product to a reference standard. researchgate.netnih.gov
The table below lists the major degradation products of cetirizine dihydrochloride that have been isolated and characterized.
| Degradation Product | Chemical Name | Formation Condition | Source |
| DCZ1 | α-(4-chlorophenyl) benzyl alcohol | Acidic and Neutral Hydrolysis | ijpcsonline.com |
| DCZ3 | 4-chlorobenzophenone | Oxidative Stress (H₂O₂) | ijpcsonline.com |
| Not specified | Cetirizine N-oxide | Oxidative Stress (H₂O₂, Sodium Percarbonate), PEG-containing formulations | researchgate.netnih.gov |
Elucidation of Degradation Mechanisms (e.g., Oxidation Mechanism)
Understanding the degradation pathways is essential for improving drug stability. For cetirizine, several mechanisms have been proposed based on the identified degradation products.
The formation of α-(4-chlorophenyl) benzyl alcohol and 4-chlorobenzophenone under hydrolytic and oxidative conditions suggests a cleavage of the piperazine (B1678402) ring structure. ijpcsonline.com
The mechanism of oxidation has been investigated in detail, particularly in the context of formulations containing excipients like polyethylene glycol (PEG). researchgate.netnih.gov It is proposed that cetirizine degradation in such formulations arises from a reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals, which are formed through the auto-oxidation of PEG. researchgate.netnih.gov This leads to the selective oxidation of one of the nitrogen atoms in the piperazine ring, forming cetirizine N-oxide. researchgate.netnih.gov This proposed site of oxidation is based on the ionization scheme of cetirizine. nih.gov An alternative oxidation mechanism involves an electrophilic attack of a monoanion of potassium hydrogen peroxomonosulfate on a nitrogen atom of the piperazine ring, also yielding the corresponding amine oxide. researchgate.net
In advanced oxidation processes like UV/chlorine treatment, the degradation of cetirizine is attributed to the action of several reactive species, including direct UV irradiation (38.7%), hydroxyl radicals (HO•) (35.3%), chlorine radicals (Cl•) (7.3%), and chlorate (B79027) radicals (ClO•) (17.1%). mdpi.com
Factors Influencing Degradation (e.g., pH, Excipients)
Several factors can influence the rate and extent of cetirizine dihydrochloride degradation.
pH : The pH of the medium is a critical factor. Cetirizine is significantly more susceptible to degradation in acidic and neutral environments compared to alkaline conditions. ijpcsonline.comnih.gov Studies have shown that the degradation rate constant in a UV/chlorine system decreases as the pH increases. mdpi.com This pH-dependent stability has implications for liquid formulations.
Excipients : The choice of excipients in a formulation can significantly impact the stability of cetirizine.
Polyethylene Glycol (PEG) : As mentioned, PEG can auto-oxidize to form peroxide intermediates that degrade cetirizine to its N-oxide. researchgate.netnih.gov
Sugars and Polyols : Other excipients like mannitol (B672), sorbitol, and glycerol (B35011) have been reported to have the potential to form monoesters with the carboxylic acid group of cetirizine. scirp.org
Lactose (B1674315) : While not specific to cetirizine, the potential for Maillard reactions between amine-containing drugs and reducing sugars like lactose is a known incompatibility that formulators must consider. scirp.org
Temperature : As with most chemical reactions, temperature plays a role in the kinetics of degradation. Studies have shown that the rate of degradation in both acidic and oxidative conditions increases with temperature, following pseudo-first-order kinetics in the ranges of 70-90°C for acidic and 50-80°C for oxidative conditions. nih.govnih.govresearchgate.net
Light and Humidity : Photodegradation can occur, as shown by studies where cetirizine was exposed to UV and IR light. nih.gov Therefore, protection from light may be necessary for the final packaged product.
Emerging Research Avenues
Recent scientific inquiry has expanded beyond the primary antihistaminic function of cetirizine (B192768) dihydrochloride (B599025), exploring its potential in diverse chemical and biological applications. These emerging areas of research focus on its antimicrobial capabilities, its interactions with metallic compounds, and its complexation with host molecules to enhance its physical and chemical properties.
Q & A
Q. What are the implications of salt form selection (dihydrochloride vs. hydrochloride) on physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
